Ethyl 2-(ethylamino)benzoate

Description

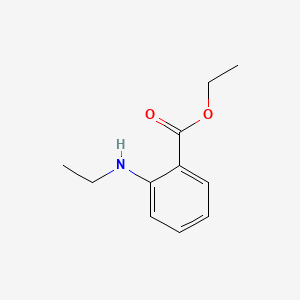

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRBJLSSQUIOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865915 | |

| Record name | Ethyl 2-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; Fruity grape aroma | |

| Record name | Ethyl N-ethylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl N-ethylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38446-21-8 | |

| Record name | Ethyl N-ethylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-ethylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(ethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N-ETHYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1X596TSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl N-ethylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(ethylamino)benzoate, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the Fischer-Speier esterification of N-ethylanthranilic acid with ethanol, catalyzed by a strong acid. This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of Ethyl 2-(ethylamino)benzoate

Ethyl 2-(ethylamino)benzoate, also known as ethyl N-ethylanthranilate, is a valuable organic compound with applications in various chemical sectors. Its structural motif, an N-substituted anthranilate ester, is a precursor to a range of more complex molecules, including pharmaceuticals and fine chemicals. A fundamental understanding of its synthesis is therefore crucial for chemists in both academic and industrial settings. The most common and economically viable method for its preparation is the Fischer-Speier esterification of N-ethylanthranilic acid.

The Core Chemistry: Fischer-Speier Esterification

The synthesis of Ethyl 2-(ethylamino)benzoate from N-ethylanthranilic acid is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The overall transformation is a reversible equilibrium process.[1]

Causality Behind Experimental Choices: To drive the reaction towards the formation of the desired ester, Le Châtelier's principle is applied. This is typically achieved in two ways:

-

Using an excess of one reactant: In this synthesis, ethanol is used in large excess, serving both as a reactant and the solvent. This high concentration of ethanol shifts the equilibrium to favor the product side.[2]

-

Removal of water: The water produced during the reaction can be removed to prevent the reverse reaction (ester hydrolysis). While for many Fischer esterifications a Dean-Stark apparatus is employed, for this specific synthesis, the use of a large excess of the alcohol reactant is generally sufficient to achieve high yields.

The Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.[2] The mechanism can be broken down as follows:

-

Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring of the reaction progress will lead to a successful synthesis.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| N-ethylanthranilic acid | C₉H₁₁NO₂ | 165.19 | >98% | Starting material. |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous, >99.5% | Reactant and solvent. |

| Sulfuric acid | H₂SO₄ | 98.08 | Concentrated, 98% | Catalyst.[3] |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | For drying. |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.5 g (0.1 mol) of N-ethylanthranilic acid in 100 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. The addition should be done in a fume hood, as the dissolution of sulfuric acid in ethanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up - Neutralization: Pour the concentrated residue into a 500 mL separatory funnel containing 100 mL of cold water. A two-phase system may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is slightly basic (test with pH paper).

-

Work-up - Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts in the separatory funnel.

-

Work-up - Washing: Wash the combined organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.

-

Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification (Optional): The resulting crude oil is often of sufficient purity for many applications. For higher purity, the product can be distilled under reduced pressure.

Safety Precautions

-

Sulfuric acid is highly corrosive and should be handled with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

-

Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.[4]

-

All procedures should be carried out in a well-ventilated fume hood.

Data Presentation and Characterization

A successful synthesis should yield Ethyl 2-(ethylamino)benzoate as a colorless to pale yellow oil.

Expected Yield and Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molar Mass | 193.24 g/mol |

| Boiling Point | Approx. 145-147 °C at 15 mmHg |

| Typical Yield | 80-90% |

Spectroscopic Data

The structure of the synthesized Ethyl 2-(ethylamino)benzoate can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl groups and the aromatic protons.

-

A triplet and a quartet for the ethyl ester group.

-

A triplet and a quartet for the N-ethyl group.

-

Signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the four protons on the benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

A strong C=O stretch for the ester group (around 1700-1730 cm⁻¹).

-

An N-H stretch for the secondary amine (around 3300-3500 cm⁻¹).

-

C-H stretches for the aromatic and aliphatic groups.

-

C-O stretches for the ester group.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.

Conclusion and Future Perspectives

The Fischer-Speier esterification of N-ethylanthranilic acid provides a reliable and efficient route to Ethyl 2-(ethylamino)benzoate. The protocol described in this guide, when executed with precision and adherence to safety standards, offers a high yield of the desired product. Further research could explore the use of solid acid catalysts to simplify the work-up procedure and enhance the environmental friendliness of the synthesis.

References

-

Smart-Sciences. (n.d.). Esterification. Retrieved from [Link]

-

Massachusetts Institute of Technology. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]

-

Al-Azzawi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Retrieved from [Link]

-

Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]

-

Yassine, H., Bouali, J., Oumessaoud, A., & Pujol, M. D. (2021). Ethyl 2-[(azidocarbonyl)amino]benzoate. IUCrData, 6(7), x210803. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1979). Process for the production of anthranilic acid esters. DE2636423B1.

-

Mondal, S., & Islam, S. M. (2018). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1674–1678. Retrieved from [Link]

-

Hubbard, D. (2020, July 4). CHEM 2212L Experiment 7 - Fischer Esterification [Video]. YouTube. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1979). Process for preparing anthranilic acid esters. US4135050A.

-

Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

- Jiangsu Changlong Agrochemical Co., Ltd. (2007).

-

Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Experiment. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]

-

Lin, R., & Pang, X. (2016). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst under the Condition of Microwave Heating. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Retrieved from [Link]

-

West, E. D. (1930). The Preparation of the Alkyl Esters of Anthranilic Acid. UND Scholarly Commons. Retrieved from [Link]

-

Kumar, S., & Saraf, S. (2009). Esterification of Lactic Acid and Ethanol with/without Pervaporation. Industrial & Engineering Chemistry Research, 48(16), 7546-7555. Retrieved from [Link]

-

Gangadwala, K. C., & Mungray, A. K. (2014). Kinetics of the esterification of benzoic acid with n-octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. Research on Chemical Intermediates, 41(8), 5447-5461. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(ethylamino)benzoate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is an aromatic amine and a benzoate ester. Its structure, featuring a secondary amine ortho to an ethyl ester on a benzene ring, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential biologically active agents. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective utilization in drug discovery and materials science.

Chemical Structure and Properties

The structural and physicochemical properties of Ethyl 2-(ethylamino)benzoate are fundamental to its reactivity and handling.

Chemical Structure:

The molecule consists of a benzene ring substituted with an ethylamino group (-NHCH₂CH₃) and an ethoxycarbonyl group (-COOCH₂CH₃) at the ortho positions.

graph "Ethyl_2-(ethylamino)benzoate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene ring

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

// Substituents

C1 -- N [len=1.5];

C2 -- C7 [len=1.5];

// Ethylamino group

N -- C8 [len=1.5];

C8 -- C9 [len=1.5];

N -- H1 [style=invis]; // for positioning

// Ethoxycarbonyl group

C7 -- O1 [len=1.5, label="O"];

C7 -- O2 [len=1.5, label="O"];

O2 -- C10 [len=1.5];

C10 -- C11 [len=1.5];

// Atom labels

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N [label="N"];

C8 [label="C"];

C9 [label="C"];

H1 [label="H"];

C7 [label="C"];

O1 [label="O", pos="2.5,0.5!"];

O2 [label="O", pos="2.5,-0.5!"];

C10 [label="C"];

C11 [label="C"];

// Positioning

C1 [pos="0,0!"];

C2 [pos="1.3,0!"];

C3 [pos="1.95,1.12!"];

C4 [pos="1.3,2.24!"];

C5 [pos="0,2.24!"];

C6 [pos="-0.65,1.12!"];

N [pos="-1.3,0!"];

C8 [pos="-2.6,0!"];

C9 [pos="-3.9,0!"];

H1 [pos="-1.3,-0.8!"];

C7 [pos="2.6,0!"];

O1 [pos="3.25,0.8!"];

O2 [pos="3.25,-0.8!"];

C10 [pos="4.55,-0.8!"];

C11 [pos="5.85,-0.8!"];

}

Caption: General workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.

Experimental Protocol: N-Ethylation of Ethyl Anthranilate

This protocol is a generalized procedure based on common N-alkylation methods for anilines. Optimization of reaction conditions may be necessary.

Materials:

-

Ethyl anthranilate

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl anthranilate (1.0 eq) and a suitable anhydrous solvent such as DMF or acetone.

-

Addition of Base: Add a base such as potassium carbonate (1.5-2.0 eq). If using a stronger base like sodium hydride, exercise extreme caution and add it portion-wise at 0 °C.

-

Addition of Ethylating Agent: Slowly add the ethylating agent, such as ethyl iodide (1.1-1.2 eq), to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with diethyl ether. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(ethylamino)benzoate.

Applications and Biological Relevance

While specific biological activities of Ethyl 2-(ethylamino)benzoate are not extensively documented, its structural motif is present in various pharmacologically active compounds. Anthranilate derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

Potential Applications:

-

Intermediate in Organic Synthesis: Its primary application is as a building block for the synthesis of more complex molecules, such as quinolines, acridones, and other heterocyclic systems that are of interest in medicinal chemistry.[3]

-

Precursor for Biologically Active Molecules: The N-ethylanthranilate core can be further functionalized to explore novel chemical space in the search for new therapeutic agents. Studies on related N-alkylated anthranilates suggest potential for development of compounds with anticancer, antimicrobial, and antioxidant activities.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

Ethyl 2-(ethylamino)benzoate is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, predicted spectroscopic characteristics, a general synthetic protocol, and important safety considerations. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

-

PubChem. (n.d.). Ethyl 2-(ethylamino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.

-

PubChemLite. (n.d.). Ethyl 2-(ethylamino)benzoate (C11H15NO2). Retrieved from [Link]

- Supporting Information for "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium". (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). Ethyl 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ShangHai QiGuang Chemical Co., Ltd. (2023). preparation of ethyl anthranilate. Retrieved from [Link]

- Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". (n.d.). The Royal Society of Chemistry.

- Ramirez-Macias, I., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)

- Dike Moses Ekene. (n.d.).

- Yassine, H., et al. (2016). Ethyl 2-[(azidocarbonyl)amino]benzoate.

- Jana, S., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction.

- Carroll, J. D., & Hirl, M. P. (1995). U.S. Patent No. 5,437,991. Washington, DC: U.S.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

- Gevorgyan, A., et al. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 53(8), 701-705.

-

PrecisionFDA. (n.d.). 2-DIETHYLAMINOETHYL BENZOATE. Retrieved from [Link]

- CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate. (n.d.).

-

PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl benzoate. Retrieved from [Link]

- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.

- The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23).

-

FooDB. (n.d.). Showing Compound Ethyl anthranilate (FDB011666). Retrieved from [Link]

- Makkar, F., & Chakraborty, K. (2022). Biological activities of meroterpenoids isolated from different sources. Journal of Applied Phycology, 34(5), 2537-2557.

- Al-Ostath, A., et al. (2020). In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. Current Bioactive Compounds, 16(7), 963-971.

-

Natural Micron Pharm Tech. (n.d.). Ethyl Anthranilate. Retrieved from [Link]

- Zengin, G., et al. (2013). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Food and Chemical Toxicology, 58, 1-6.

- Kumar, S., et al. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library, 4(2), 646-655.

Sources

An In-depth Technical Guide to Ethyl 2-(ethylamino)benzoate: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 2-(ethylamino)benzoate, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct data on this specific compound, this document synthesizes information from closely related analogs to offer insights into its core characteristics, potential synthesis, and applications.

Core Molecular Identifiers

-

Molecular Formula: C₁₁H₁₅NO₂

-

CAS Number: A definitive CAS number for Ethyl 2-(ethylamino)benzoate is not readily found in major chemical databases. A catalog number of 38446-21-8 has been associated with a product described as "ethyl 2_(ethylamino)benzoate ethyl 2_(ethylamino)ben". Researchers should verify the identity of any substance acquired under this number. For comparison, the closely related compound Ethyl 2-(dimethylamino)benzoate has the CAS number 55426-74-9.[1]

Synthesis and Mechanistic Insights

While a specific, documented synthesis protocol for Ethyl 2-(ethylamino)benzoate is not prevalent in the literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous N-alkylated anthranilates. The proposed synthesis involves the N-alkylation of ethyl anthranilate (ethyl 2-aminobenzoate).

Proposed Synthetic Pathway: Reductive Amination

A highly effective method for the synthesis of secondary amines is reductive amination. This approach offers high yields and selectivity under relatively mild conditions.

Experimental Protocol: Synthesis of Ethyl 2-(ethylamino)benzoate via Reductive Amination

Materials:

-

Ethyl 2-aminobenzoate (Ethyl anthranilate)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminobenzoate (1 equivalent) in dichloromethane.

-

Imine Formation: To the stirred solution, add acetaldehyde (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane. Slowly add this slurry to the reaction mixture containing the imine. The addition should be done portion-wise to control any potential exotherm.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Ethyl 2-(ethylamino)benzoate.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones compared to other borohydrides, which minimizes side reactions.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the reactants.

-

Aqueous Workup: The use of sodium bicarbonate in the workup neutralizes any remaining acidic species and helps in the removal of byproducts.

Synthesis Workflow Diagram

Sources

A Spectroscopic Guide to Ethyl 2-(ethylamino)benzoate: Elucidating Molecular Structure Through NMR, IR, and MS

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(ethylamino)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to fully characterize the molecular structure of this compound. This guide emphasizes the "why" behind the data, offering insights into experimental design and data interpretation rooted in fundamental scientific principles.

Introduction

Ethyl 2-(ethylamino)benzoate, with the molecular formula C₁₁H₁₅NO₂, belongs to the class of anthranilate esters. These compounds are of significant interest in various fields, including fragrance, flavor, and pharmaceutical industries. Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the individual and combined application of NMR, IR, and MS to build a complete and validated structural profile of Ethyl 2-(ethylamino)benzoate.

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 2-(ethylamino)benzoate, including the aromatic ring, the ester functional group, and the secondary amine, give rise to characteristic signals in different spectroscopic analyses. Understanding these correlations is key to interpreting the data.

Caption: Molecular structure of Ethyl 2-(ethylamino)benzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of the signals, a definitive assignment of each proton and carbon atom in the structure can be achieved.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between them.

¹H NMR Data for Ethyl 2-(ethylamino)benzoate (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.3 | Triplet | 1H | Ar-H |

| ~6.6 | Doublet | 1H | Ar-H |

| ~6.5 | Triplet | 1H | Ar-H |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.2 | Quartet | 2H | -NH-CH₂ -CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -NH-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.8 ppm): The four signals in the aromatic region are characteristic of a di-substituted benzene ring. The downfield shift of the proton at ~7.8 ppm is due to the deshielding effect of the adjacent electron-withdrawing ester group. The upfield shifts of the other aromatic protons are influenced by the electron-donating effect of the ethylamino group.

-

Ethyl Ester Group (δ 4.3 and 1.4 ppm): The quartet at ~4.3 ppm corresponds to the methylene protons (-O-CH₂-) of the ethyl ester, which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons, resulting in a quartet. The triplet at ~1.4 ppm is assigned to the methyl protons (-CH₃) of the ethyl ester, split by the two adjacent methylene protons.

-

Ethylamino Group (δ 3.2 and 1.2 ppm): The quartet at ~3.2 ppm is attributed to the methylene protons (-NH-CH₂-) of the ethylamino group. Their chemical shift is influenced by the adjacent nitrogen atom. The triplet at ~1.2 ppm corresponds to the terminal methyl protons (-CH₃) of the ethylamino group.

-

NH Proton: A broad singlet, exchangeable with D₂O, is expected for the N-H proton, typically appearing in the region of δ 4-5 ppm. Its exact chemical shift and appearance can be variable.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(ethylamino)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans to allow for full relaxation of the protons.

-

Spectral Width: The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

¹³C NMR Data for Ethyl 2-(ethylamino)benzoate (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~150 | Ar-C -NH |

| ~133 | Ar-C H |

| ~131 | Ar-C H |

| ~115 | Ar-C -C=O |

| ~112 | Ar-C H |

| ~110 | Ar-C H |

| ~60 | -O-CH₂ -CH₃ |

| ~38 | -NH-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

| ~14 | -NH-CH₂-CH₃ |

Note: This data is based on predicted values and comparison with structurally related compounds.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~168 ppm): The signal at the most downfield region corresponds to the ester carbonyl carbon, which is highly deshielded.

-

Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the aromatic carbons, confirming the di-substituted pattern. The carbon attached to the nitrogen (-C-NH) is significantly deshielded and appears around 150 ppm. The other aromatic carbon signals are spread out based on their substitution and electronic environment.

-

Aliphatic Carbons (δ ~14-60 ppm): The methylene carbon of the ethyl ester (-O-CH₂-) is observed around 60 ppm due to the deshielding effect of the attached oxygen. The methylene carbon of the ethylamino group (-NH-CH₂-) appears further upfield at around 38 ppm. The two methyl carbons are found at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve approximately 20-50 mg of Ethyl 2-(ethylamino)benzoate in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, although shorter delays are common for routine characterization.

-

Spectral Width: The spectral width is set to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Key IR Absorptions for Ethyl 2-(ethylamino)benzoate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Medium | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic |

| ~1680 | Strong | C=O Stretch | Ester |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1150 | Strong | C-N Stretch | Amine |

Interpretation of the IR Spectrum:

-

N-H Stretch: A medium intensity peak around 3400 cm⁻¹ is a clear indication of the N-H bond in the secondary amine group.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the ethyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the carbonyl (C=O) stretching of the ester functional group.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O and C-N Stretches: Strong absorptions in the fingerprint region, around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O stretching of the ester and the C-N stretching of the amine, respectively.

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Sample Preparation: For a liquid sample like Ethyl 2-(ethylamino)benzoate, Attenuated Total Reflectance (ATR) is a convenient sampling technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is first collected.

-

The sample is then applied to the crystal, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Mass Spectrometry Data for Ethyl 2-(ethylamino)benzoate

| m/z | Relative Intensity | Assignment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 178 | High | [M - CH₃]⁺ |

| 148 | High | [M - OCH₂CH₃]⁺ |

| 120 | High | [M - COOCH₂CH₃]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and N-alkylanilines.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 193 corresponds to the molecular weight of Ethyl 2-(ethylamino)benzoate (C₁₁H₁₅NO₂), confirming its molecular formula.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation for ethyl groups is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 178.

-

Loss of an Ethoxy Radical ([M - OCH₂CH₃]⁺): Cleavage of the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a prominent peak at m/z 148, which corresponds to the benzoyl cation with an ethylamino group.

-

Loss of the Carboethoxy Group ([M - COOCH₂CH₃]⁺): A significant fragmentation pathway involves the loss of the entire carboethoxy group (•COOCH₂CH₃) to yield a fragment at m/z 120.

-

Caption: Predicted major fragmentation pathways for Ethyl 2-(ethylamino)benzoate.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

IV. Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and comprehensive characterization of Ethyl 2-(ethylamino)benzoate. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and mass spectrometry verifies the molecular weight and provides valuable structural information through fragmentation analysis. This integrated spectroscopic approach exemplifies a self-validating system for structural elucidation, which is a cornerstone of modern chemical analysis and drug development.

V. References

-

PubChem. Ethyl N-methylanthranilate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl 2-(ethylamino)benzoate. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

AK Lectures. Proton NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less. [Link]

-

JoVE. Mass Spectrometry: Ester and Amide Fragmentation. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

Sources

An In-depth Technical Guide to the Formation of Ethyl 2-(ethylamino)benzoate

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to Ethyl 2-(ethylamino)benzoate, a significant intermediate in the pharmaceutical and fine chemical industries. The document delves into the primary mechanisms of formation, including direct N-alkylation and reductive amination, offering a detailed, step-by-step analysis of the reaction coordinates. Causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 2-(ethylamino)benzoate

Ethyl 2-(ethylamino)benzoate, also known as Ethyl N-ethylanthranilate, is a benzoate ester derivative of anthranilic acid.[1][2] Its structural motif, featuring a secondary amine adjacent to an ester on a benzene ring, makes it a versatile building block in organic synthesis. This compound and its derivatives are pivotal in the synthesis of various biologically active molecules and are utilized in the flavor and fragrance industry.[2][3] A thorough understanding of its formation is crucial for process optimization, yield maximization, and impurity profiling in industrial applications.

Primary Synthetic Routes and Mechanistic Insights

The formation of Ethyl 2-(ethylamino)benzoate is primarily achieved through two strategic approaches: direct N-alkylation of ethyl anthranilate and reductive amination of ethyl 2-aminobenzoate with acetaldehyde. Each method presents distinct advantages and mechanistic nuances that are critical for a synthetic chemist to comprehend.

Direct N-Alkylation of Ethyl 2-aminobenzoate

This classical approach involves the direct reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with an ethylating agent, such as ethyl iodide or diethyl sulfate.[3] The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism of N-Alkylation:

The core of this transformation is the nucleophilic attack of the amino group of ethyl anthranilate on the electrophilic ethylating agent.

-

Activation of the Amine: The lone pair of electrons on the nitrogen atom of the primary amine in ethyl anthranilate initiates the reaction.

-

Nucleophilic Attack: The nitrogen atom attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), leading to the formation of a C-N bond.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-I bond is breaking.

-

Product Formation: The leaving group (iodide ion) departs, resulting in the formation of a protonated secondary amine.

-

Deprotonation: A base, which can be another molecule of ethyl anthranilate or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final product, Ethyl 2-(ethylamino)benzoate.

To prevent the undesired dialkylation product (ethyl 2-(diethylamino)benzoate), it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of the amine.[4]

Experimental Protocol: N-Alkylation of Ethyl 2-aminobenzoate

| Step | Procedure | Rationale |

| 1 | Dissolve ethyl 2-aminobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile). | A polar aprotic solvent facilitates the SN2 reaction without interfering with the nucleophile. |

| 2 | Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) to the solution. | The base neutralizes the acidic proton formed during the reaction, driving the equilibrium towards the product. |

| 3 | Add ethyl iodide (1.1 eq) dropwise to the mixture at room temperature. | Dropwise addition helps to control the exothermic nature of the reaction and minimize side reactions. |

| 4 | Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 5 | Upon completion, cool the reaction mixture and filter to remove the inorganic salts. | |

| 6 | Concentrate the filtrate under reduced pressure to obtain the crude product. | |

| 7 | Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). | This step removes unreacted starting materials and any dialkylated by-product. |

Logical Relationship Diagram: N-Alkylation

Caption: N-Alkylation of Ethyl Anthranilate with Ethyl Iodide.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred route in many pharmaceutical syntheses.[5][6] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[4]

Mechanism of Reductive Amination:

The synthesis of Ethyl 2-(ethylamino)benzoate via reductive amination starts with ethyl 2-aminobenzoate and acetaldehyde.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of ethyl 2-aminobenzoate on the carbonyl carbon of acetaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. A carbinolamine intermediate is formed, which then dehydrates to form an imine (Schiff base).

-

In Situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), present in the reaction mixture, selectively reduces the imine to the secondary amine.[4] These reducing agents are favored as they are less reactive towards the carbonyl group of the starting aldehyde and the ester functionality of the product.

Experimental Protocol: Reductive Amination

| Step | Procedure | Rationale |

| 1 | Dissolve ethyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane). | The choice of solvent should be compatible with both the imine formation and the reduction step. |

| 2 | Add acetaldehyde (1.2 eq) to the solution. | A slight excess of the aldehyde ensures complete consumption of the starting amine. |

| 3 | Add a catalytic amount of acetic acid. | The acid catalyzes the formation of the imine. |

| 4 | Stir the mixture at room temperature for 1-2 hours to allow for imine formation. | |

| 5 | Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. | Portion-wise addition controls the reaction rate and any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent. |

| 6 | Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. | |

| 7 | Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. | The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent. |

| 8 | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). | |

| 9 | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |

| 10 | Purify the crude product by column chromatography. |

Reaction Mechanism Diagram: Reductive Amination

Sources

- 1. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl N-ethylanthranilate | C11H15NO2 | CID 61980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

The Genesis of a Flavor Principle: An In-depth Technical Guide to the Discovery and History of Ethyl 2-(ethylamino)benzoate

This technical guide delves into the discovery and historical development of Ethyl 2-(ethylamino)benzoate, a significant molecule in the landscape of flavor and fragrance chemistry, and a valuable intermediate in pharmaceutical synthesis. Rather than a singular moment of discovery, the emergence of this compound is a story of scientific progression, built upon the foundational understanding of aromatic chemistry and the development of key synthetic transformations. This guide will explore the historical context of its parent molecules, the evolution of synthetic methodologies that enabled its creation, and its subsequent applications.

Foundational Pillars: The Legacy of Anthranilic Acid and its Esters

The story of Ethyl 2-(ethylamino)benzoate begins with its chemical ancestors. The discovery of methyl anthranilate in neroli oil in 1899 was a landmark event, unveiling the source of the characteristic grape-like aroma found in various natural products.[1] This discovery spurred significant interest in the synthesis of anthranilic acid esters for the burgeoning flavor and fragrance industries.

Early synthetic efforts focused on the direct esterification of anthranilic acid with alcohols in the presence of acid catalysts like sulfuric or hydrochloric acid.[1] Another common approach was the transesterification of methyl anthranilate with higher boiling point alcohols. These methods, while effective, laid the groundwork for the production of a variety of simple anthranilate esters, including ethyl anthranilate.

Physicochemical Properties of the Parent Ester: Ethyl Anthranilate

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, resembling orange blossoms or grape |

| Boiling Point | 256 °C |

| Solubility | Soluble in alcohol and propylene glycol, slightly soluble in water |

Data sourced from PubChem and commercial supplier information.

The Dawn of N-Alkylation: Pathways to Ethyl 2-(ethylamino)benzoate

The introduction of an ethyl group onto the nitrogen atom of ethyl anthranilate marked a significant evolution, modifying its aromatic and physicochemical properties. While a singular "discovery" paper for Ethyl 2-(ethylamino)benzoate is not prominent in historical records, its synthesis became achievable through the application of established and emerging organic reactions. Two primary pathways are of key historical and practical importance:

The Ullmann Condensation: A Copper-Catalyzed Revolution

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, was a groundbreaking copper-promoted reaction for the formation of C-N bonds.[2][3][4] Initially used for the synthesis of N-aryl amines, this reaction provided a conceptual framework for the N-alkylation of aryl amines.

The classical Ullmann-type reaction for N-alkylation would involve the coupling of an aryl amine (ethyl anthranilate) with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a copper catalyst and a base. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2]

Disclaimer: This is a conceptual protocol based on historical methods and should be adapted and optimized with modern safety and analytical standards.

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet is charged with ethyl anthranilate, an excess of ethyl iodide, and a stoichiometric amount of copper powder or a copper(I) salt (e.g., CuI).

-

Solvent and Base: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added, followed by a robust inorganic base like potassium carbonate or sodium hydride.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) under a nitrogen atmosphere and stirred vigorously for several hours to days.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, filtered to remove copper salts, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

The development of ligands and more sophisticated copper catalyst systems has since allowed for milder reaction conditions for Ullmann-type couplings.[5]

Caption: Conceptual workflow of the Ullmann-type N-ethylation.

Reductive Amination: A Versatile and Milder Approach

Reductive amination represents a more modern and often milder alternative for the synthesis of N-alkylated amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine (ethyl anthranilate) with an aldehyde or ketone (acetaldehyde), followed by in-situ reduction to the corresponding amine.

Disclaimer: This protocol is for informational purposes and should be performed by trained professionals with appropriate safety precautions.

-

Imine Formation:

-

To a solution of ethyl 2-aminobenzoate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add acetaldehyde (1.1-1.5 equivalents).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

The reaction is stirred at room temperature for 1-2 hours.

-

-

Reduction:

-

A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The use of STAB is often preferred as it is less sensitive to acidic conditions and can be added at the beginning of the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure Ethyl 2-(ethylamino)benzoate.

-

Caption: Workflow of Reductive Amination Synthesis.

Physicochemical Properties and Spectroscopic Data

The introduction of the N-ethyl group alters the molecular properties of the parent anthranilate ester.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂[6] |

| Molecular Weight | 193.24 g/mol |

| Predicted XlogP | 3.7[6] |

| Monoisotopic Mass | 193.11028 Da[6] |

Data sourced from PubChemLite.[6]

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the N-ethyl group (a quartet and a triplet), along with a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the two ethyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Applications: From Fragrance to Pharmaceuticals

The historical and ongoing utility of Ethyl 2-(ethylamino)benzoate lies in its versatile properties.

-

Fragrance and Flavor: Building upon the fruity-floral notes of ethyl anthranilate, the N-ethyl derivative possesses a modified, often softer and sweeter, aromatic profile.[1][7] This makes it a valuable component in the formulation of complex fragrances, particularly in floral and fruity accords.[8][9][10][11][12]

-

Pharmaceutical Intermediate: N-substituted anthranilic acid derivatives are important building blocks in medicinal chemistry.[13][14] Ethyl 2-(ethylamino)benzoate can serve as a precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and quinolinones, which are scaffolds for a wide range of therapeutic agents.[15][16]

Conclusion

The history of Ethyl 2-(ethylamino)benzoate is not one of a singular, celebrated discovery but rather a testament to the incremental and powerful progress of organic synthesis. Its existence is a direct consequence of the foundational work on anthranilic acid esters and the development of robust C-N bond-forming reactions like the Ullmann condensation and reductive amination. For researchers and drug development professionals, understanding this history provides not only a context for the molecule's origins but also a practical guide to its synthesis and potential applications. The journey from the fragrant oils of neroli to the versatile synthetic intermediate in the modern laboratory encapsulates the elegance and utility of chemical science.

References

-

Al-Said, N. H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][15]diazepin-2-ylamino)benzoate. Molbank, M811. Available at: [Link]

-

Al-Said, N. H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][15]diazepin-2-ylamino)benzoate. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry, 28(7), 1285-1295. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Krishnarao, N., et al. (2023). amino benzoate moiety promoted. World Journal of Pharmaceutical Research, 12(6), 776-788. Available at: [Link]

- Andersen, H. S. (2004). Process for the preparation of alkyl n-alkylanthranilate. EP1322594B1. Google Patents.

-

precisionFDA. (n.d.). 2-DIETHYLAMINOETHYL BENZOATE. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(ethylamino)benzoate (C11H15NO2). Retrieved from [Link]

-

Palframan, M. J., & Kerr, M. A. (2001). A high yielding synthesis of anthranilate esters from sterically hindered alcohols. Tetrahedron Letters, 42(36), 6261-6263. Available at: [Link]

- Andersen, H. S. (2008). Process for the preparation of alkyl n-alkylanthranilate. US7368592B1. Google Patents.

-

PubChem. (n.d.). Ethyl 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoate. Retrieved from [Link]

-

Scentspiracy. (n.d.). Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Ethyl Benzoate. Retrieved from [Link]

-

Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 08, 78. Available at: [Link]

-

American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

-

V S, S., & S, S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1381. Available at: [Link]

-

Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9295-9304. Available at: [Link]

-

Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Semantic Scholar. Available at: [Link]

-

West India Chemical. (n.d.). Ethyl Benzoate – Premium Fragrance, Flavor & Industrial Chemical | Supplier. Retrieved from [Link]

-

ShangHai QiGuang. (2023, December 25). preparation of ethyl anthranilate. Retrieved from [Link]

-

Api, A. M., et al. (2015). RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. Food and Chemical Toxicology, 82, S1-S10. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl anthranilate. Retrieved from [Link]

-

Jana, U., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Chemical Communications, 51(63), 12541-12544. Available at: [Link]

-

PerfumersWorld. (n.d.). Ethyl Anthranilate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl ethyl anthranilate. Retrieved from [Link]

Sources

- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - Ethyl 2-(ethylamino)benzoate (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. perfumersworld.com [perfumersworld.com]

- 8. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. perfumersworld.com [perfumersworld.com]

- 10. Ethyl Benzoate – Premium Fragrance, Flavor & Industrial Chemical | Supplier [chemicalbull.com]

- 11. Ethyl Benzoate Manufacturer & Suppliers |ELAROMA-BzE - Elchemy [elchemy.com]

- 12. fraterworks.com [fraterworks.com]

- 13. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Fundamental Reactivity of Ethyl 2-(ethylamino)benzoate

Ethyl 2-(ethylamino)benzoate, also known by its common synonym Ethyl N-ethylanthranilate, is an aromatic organic compound with the molecular formula C₁₁H₁₅NO₂.[1][2] It belongs to the class of benzoate esters and is structurally characterized by an ethyl ester group and an N-ethylamino group attached to a benzene ring at ortho positions.[3] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic applications.

Primarily utilized in the flavor and fragrance industry, Ethyl N-ethylanthranilate also serves as a crucial precursor in the synthesis of complex heterocyclic systems, which form the backbone of many pharmaceutical agents.[4] Understanding its core reactivity is paramount for researchers and drug development professionals seeking to leverage its synthetic potential. This guide provides a detailed exploration of the molecule's structural features, synthesis, and fundamental chemical behavior, grounded in established scientific principles and experimental evidence.

Molecular Structure and Physicochemical Properties

The reactivity of Ethyl 2-(ethylamino)benzoate is a direct consequence of its molecular architecture. The molecule possesses three key reactive centers: the nucleophilic secondary amine, the electron-rich aromatic ring, and the electrophilic ester carbonyl group. The interplay between the electron-donating ethylamino group (-NH-CH₂CH₃) and the electron-withdrawing ethyl ester group (-COOEt) governs the regioselectivity and feasibility of various chemical transformations. The strong activating, ortho-, para-directing effect of the amino group generally dominates the reactivity of the aromatic ring in electrophilic substitution reactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| IUPAC Name | ethyl 2-(ethylamino)benzoate | [3] |

| CAS Number | 38446-21-8 | [3] |

| Appearance | Light yellow liquid (typical) | [5] |

| Monoisotopic Mass | 193.110278721 Da | [3] |

| Predicted XLogP3 | 3.7 | [3] |

Synthesis of Ethyl 2-(ethylamino)benzoate

The most common and direct route to Ethyl 2-(ethylamino)benzoate is through the N-alkylation of its primary amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate). This transformation can be achieved using various ethylating agents. Another prominent method involves the transesterification of other anthranilate esters.[6]

Synthetic Workflow: N-Alkylation of Ethyl Anthranilate

The following diagram illustrates a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of Ethyl 2-(ethylamino)benzoate.

Experimental Protocol: N-Ethylation of Ethyl Anthranilate

This protocol is a representative example of the N-alkylation approach.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-aminobenzoate (1 equivalent).

-

Reagents: Add a suitable solvent such as acetone or DMF, followed by a base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents), to act as a proton scavenger.

-

Alkylation: Add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄, ~1.2 equivalents), to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(ethylamino)benzoate.

Fundamental Reactivity

The chemical behavior of Ethyl 2-(ethylamino)benzoate is dictated by its three principal functional groups.

Reactions at the Secondary Amine (N-H)

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile and a weak base.

-

Acylation: The amine readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form N-acylated products (amides). For example, reaction with chloroacetyl chloride in the presence of a base yields ethyl 2-[(2-chloroacetyl)-ethylamino]benzoate.[7] This reactivity is fundamental for building more complex molecular scaffolds.

-

Participation in Heterocycle Formation: The amine is a key nucleophile in cyclization reactions. For instance, it can be used in condensation reactions to form seven-membered rings like benzodiazepines.[8] A synthetic strategy might involve coupling with an amino acid derivative, followed by a metal-catalyzed intramolecular cyclization to construct the diazepinone core.[8]

Reactions on the Aromatic Ring

The ethylamino group is a strong activating group that directs electrophiles to the ortho and para positions. The ester group is a deactivating, meta-directing group. The powerful activating nature of the amine dominates the ring's reactivity.

-

Electrophilic Aromatic Substitution: The position para to the ethylamino group (position 5) is the most sterically accessible and electronically favorable site for substitution. The position ortho to the amine (position 3) is also activated but more sterically hindered. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product.

Reactions at the Ester Group (-COOEt)

The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, N-ethylanthranilic acid.[9] This is a common transformation to unmask a carboxylic acid functionality for further reactions, such as amide bond formation.

-